Coluracetam (MKC-231): A Technical Guide to its Synthesis and Chemical Properties
Coluracetam (MKC-231): A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam, also known as MKC-231, is a synthetic nootropic compound belonging to the racetam family. Initially developed by Mitsubishi Tanabe Pharma Corporation for the potential treatment of Alzheimer's disease, it has since garnered significant interest for its cognitive-enhancing effects.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of coluracetam, tailored for professionals in the fields of research, science, and drug development.
Chemical Properties
Coluracetam is a white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| IUPAC Name | N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | [1] |
| Synonyms | MKC-231, BCI-540 | [1] |
| Molecular Formula | C₁₉H₂₃N₃O₃ | [1] |
| Molar Mass | 341.411 g/mol | [1] |
| Melting Point | Approximately 165-167°C | [2] |
| Solubility | Water: 0.4 mg/mLDMSO: 20 mg/mLAlso soluble in ethanol (B145695) and chloroform. | [2][] |
| Appearance | White crystalline powder | [2] |
| Stability | Stable at room temperature. For long-term storage, it is recommended to store in a freezer at or below -20°C in a tightly sealed container to protect from moisture. | [] |
Synthesis of Coluracetam
The synthesis of coluracetam is a multi-step process. While detailed, proprietary industrial synthesis protocols are not publicly available, a plausible synthetic route can be outlined based on chemical principles and available information. A general scheme involves the construction of the core furo[2,3-b]quinoline (B11916999) ring system, followed by the attachment of the 2-(2-oxopyrrolidin-1-yl)acetamide side chain.
A high-level overview of a potential synthetic pathway starts with 2-Hydroxyphenethylamine. This starting material undergoes a series of reactions including protection of the amine group, reaction with ethyl acetoacetate (B1235776) to introduce an amino acid structure, cyclization, and esterification. Following these steps, deprotection and further cyclization form the core structure of coluracetam. The final product is then purified through methods such as recrystallization and chromatographic separation.
Caption: A generalized synthetic pathway for Coluracetam.
Experimental Protocol (Illustrative)
The following is an illustrative, non-validated protocol based on general organic synthesis principles for the final acylation step:
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Dissolution: Dissolve the 4-amino-2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline intermediate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.
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Acylation: Slowly add a solution of 2-(2-oxopyrrolidin-1-yl)acetyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, HPLC).
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Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure coluracetam.
Mechanism of Action: High-Affinity Choline (B1196258) Uptake (HACU) Enhancement
The primary mechanism of action of coluracetam is the enhancement of the high-affinity choline uptake (HACU) system.[1] This system is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1]
The HACU process involves the transport of choline from the extracellular space into the presynaptic neuron via the high-affinity choline transporter (CHT1). Inside the neuron, choline is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylcholine. This newly synthesized acetylcholine is then packaged into synaptic vesicles.
Coluracetam is believed to interact with the CHT1 transporter, potentially by modulating its trafficking to the cell membrane, thereby increasing the number of functional transporters. This leads to an increased uptake of choline, which in turn boosts the synthesis of acetylcholine.
Caption: Coluracetam's enhancement of the HACU pathway.
Conclusion
Coluracetam (MKC-231) is a promising nootropic agent with a unique mechanism of action centered on the enhancement of high-affinity choline uptake. Its chemical properties are well-defined, and while detailed industrial synthesis protocols remain proprietary, the general synthetic route is understood. For researchers and drug development professionals, a thorough understanding of its synthesis, chemical characteristics, and biological activity is crucial for further investigation into its therapeutic potential. Further studies are warranted to fully elucidate its detailed synthetic pathways, stability under various conditions, and the full spectrum of its pharmacological effects.
